4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one

Description

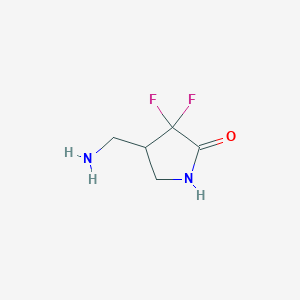

4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring with an aminomethyl group at the 4-position and two fluorine atoms at the 3-position. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in pharmaceutical and synthetic chemistry.

Properties

IUPAC Name |

4-(aminomethyl)-3,3-difluoropyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2N2O/c6-5(7)3(1-8)2-9-4(5)10/h3H,1-2,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPARBVRPZZTPJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)N1)(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or ionic interactions. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its molecular targets.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.

Transporters: Interaction with transport proteins can affect the uptake and distribution of the compound within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidinone Derivatives

a) 4-Aminopyrrolidin-2-one Derivatives

- Example: 1-Aminopyrrolidin-2-one hydrochloride (CAS: 20386-22-5) Structure: Lacks the 3,3-difluoro and aminomethyl groups. Properties: Higher melting point (227°C) due to simpler substituents and ionic hydrochloride form .

b) Fluorinated Pyrrolidinones

- Example: 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one (CAS: 1105195-46-7) Structure: Fluorine is on an aromatic substituent rather than the pyrrolidinone ring. Hazards: Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes . Key Difference: Fluorine placement influences lipophilicity; ring fluorination in the target compound may enhance membrane permeability.

Pyridine-Based Analogs

a) 4-(Aminomethyl)pyridine

- Structure: Pyridine ring with aminomethyl substituent. Activity: Potentiates HVACCs (voltage-activated calcium channels) with greater efficacy than 4-aminopyridine (4-AP) . Key Difference: Aromatic pyridine vs. lactam pyrrolidinone; the latter’s hydrogen-bonding capability may improve target selectivity in biological systems.

b) 4-Di(methylamino)pyridine

Complex Pyrrolidinone-Containing Pharmaceuticals

- Example: (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride Structure: Incorporates pyrrolidinone as part of a larger pharmacophore. Application: Highlights the role of pyrrolidinone in enhancing binding affinity through conformational rigidity .

Structural and Functional Analysis

Electronic Effects

- Aminomethyl Group: Introduces a primary amine, enabling conjugation or salt formation, unlike direct amino-substituted analogs (e.g., 4-aminopyrrolidin-2-one derivatives) .

Physicochemical Properties

Research Implications

- Drug Design: The target compound’s difluoro and aminomethyl groups offer a balance of electronic modulation and synthetic versatility, positioning it as a candidate for kinase inhibitors or CNS-targeted therapies .

- Safety Profile: Compared to fluorinated aryl analogs (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one), the absence of aromatic fluorine may reduce toxicity risks .

Biological Activity

Overview

4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound, characterized by its unique fluorinated pyrrolidine structure, has been studied for various therapeutic applications including its role as a selective phosphodiesterase (PDE) inhibitor.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFNO

- CAS Number : [insert CAS number if available]

This compound features a pyrrolidine ring with two fluorine atoms at the 3-position and an amino group at the 4-position, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its inhibition of phosphodiesterase enzymes, particularly PDE4. Inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular signaling pathways. This modulation of cAMP levels can have significant implications for treating neuropsychological conditions such as depression and anxiety .

1. Phosphodiesterase Inhibition

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on PDE4. This inhibition is associated with:

- Anti-inflammatory Effects : Increased cAMP levels can reduce inflammation by inhibiting the activation of inflammatory cells such as eosinophils and neutrophils .

- Neuropharmacological Effects : Selective PDE4 inhibitors have shown promise in enhancing cognitive functions and exhibiting antidepressant-like activities in animal models .

2. Case Studies

Several studies have explored the efficacy of PDE4 inhibitors in clinical settings:

- A study demonstrated that a related compound significantly improved cognitive function in mouse models through enhanced cAMP signaling .

- Another investigation highlighted the anti-inflammatory properties of PDE4 inhibitors in models of asthma and chronic obstructive pulmonary disease (COPD), suggesting potential therapeutic benefits for respiratory conditions .

Data Table: Biological Activity Summary

Future Directions

Further research is warranted to fully elucidate the pharmacokinetics and long-term effects of this compound. Investigations into its selectivity among different PDE isoforms could enhance understanding of its therapeutic potential while minimizing side effects associated with non-selective inhibition.

Preparation Methods

Ring Formation Strategies

The pyrrolidinone core is typically constructed via cyclization reactions. Two predominant approaches include:

-

Lactamization : Intramolecular amidation of δ-amino acids or esters. For example, a γ-fluorinated δ-keto ester could undergo cyclization under basic or acidic conditions to form the pyrrolidinone ring.

-

Cycloaddition : [3+2] cycloadditions between azomethine ylides and fluorinated alkenes, though this method may require post-functionalization to install the aminomethyl group.

Fluorination Methodologies

Introducing fluorine atoms at the 3,3-positions presents a key challenge. Electrophilic fluorination reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are less likely here due to the need for vicinal difluorination. Instead, nucleophilic fluorination using deoxyfluorination agents such as DAST (diethylaminosulfur trifluoride) or XtalFluor-E on a diketone precursor is more plausible.

Aminomethyl Group Installation

The 4-aminomethyl substituent can be introduced via:

-

Alkylation : Reaction of a 4-bromomethyl intermediate with ammonia or protected amines.

-

Reductive Amination : Condensation of a 4-keto pyrrolidinone with methylamine followed by reduction.

Proposed Synthetic Pathways

Step 1: Synthesis of 3-Ketopyrrolidin-4-ylmethyl Carbamate

Step 2: Vicinal Difluorination

Step 3: Deprotection and Functionalization

-

Reagent : Trifluoroacetic acid (TFA) in DCM

-

Outcome : Removal of Boc protecting group to reveal the primary amine.

Key Intermediate : this compound

Step 1: Preparation of 3,3-Difluoropyrrolidine-2-one

Step 2: C-4 Functionalization

-

Electrophilic Substitution : Lithiation at C-4 using LDA (lithium diisopropylamide) at -78°C in THF, followed by quenching with formaldehyde and subsequent reductive amination with ammonium chloride and sodium cyanoborohydride.

Advantages : Avoids late-stage fluorination, improving functional group tolerance.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Starting Material | Specialty δ-keto ester | Commercial 3,3-difluoropyrrolidine |

| Fluorination Step | Early-stage (Step 2) | Not required |

| Functionalization | Requires protection/deprotection | Direct alkylation |

| Estimated Yield | 50-60% | 65-75% |

| Scalability | Moderate (DAST handling issues) | High |

Pathway B offers superior practicality due to the commercial availability of fluorinated starting materials and higher predicted yields.

Critical Reaction Optimization Parameters

Fluorination Efficiency

Aminomethyl Group Stability

-

Protection Strategies : Use of acid-labile groups (Boc) prevents unwanted side reactions during fluorination.

-

Reductive Amination : Sodium cyanoborohydride offers superior chemoselectivity over sodium borohydride in the presence of lactams.

Analytical Characterization Data

While experimental data for this compound remains limited, predicted spectral properties based on analogs include:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves ring-closing strategies or functionalization of pre-existing pyrrolidinone scaffolds. For analogs like 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one, multi-step protocols using reductive amination or nucleophilic substitution (e.g., introducing fluorinated groups via halogen exchange) are common . Oxidation/reduction steps (e.g., using KMnO₄ or NaBH₄) may modify substituents, but precise temperature control (<0°C for fluorination) is critical to avoid side reactions . Purity optimization requires chromatographic techniques (e.g., flash chromatography with EtOAc/hexane gradients) and recrystallization from ethanol/water mixtures .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to identify amine (-NH₂), difluoromethylene (-CF₂-), and carbonyl (C=O) signals. For example, fluorinated pyrrolidinones exhibit characteristic ¹⁹F NMR shifts between -100 to -200 ppm .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected ~178.16 g/mol) and fragmentation patterns.

- X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in DCM/hexane), crystal packing analysis resolves stereochemical ambiguities .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Polar aprotic solvents (DMSO, DMF) are optimal for dissolution. Aqueous solubility is limited (e.g., <1 mg/mL in PBS at pH 7.4), but acidic/basic conditions (pH <5 or >9) may improve solubility via protonation/deprotonation of the aminomethyl group .

- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the lactam ring. Stability studies (TGA/DSC) show decomposition onset at ~200°C .

Advanced Research Questions

Q. How do the difluoromethylene and aminomethyl groups influence the compound’s reactivity in cross-coupling or functionalization reactions?

- Methodological Answer :

- The difluoromethylene group (-CF₂-) acts as a strong electron-withdrawing moiety, directing electrophilic substitution to the pyrrolidinone’s α-position. For example, Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids requires careful ligand selection (e.g., SPhos) to avoid defluorination .

- The aminomethyl group (-CH₂NH₂) enables reductive alkylation or condensation with aldehydes/ketones. However, competing side reactions (e.g., over-alkylation) are minimized by using stoichiometric acetic acid as a proton source .

Q. What computational methods are suitable for predicting the conformational dynamics and electronic properties of this compound?

- Methodological Answer :

- DFT calculations (B3LYP/6-311+G(d,p)) model the compound’s lowest-energy conformers, revealing steric effects between the difluoromethylene and aminomethyl groups.

- Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes with fluorophilic binding pockets), validated by MD simulations (NAMD/GROMACS) .

Q. How can contradictions in biological activity data (e.g., conflicting IC₅₀ values) be resolved for this compound?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), buffer pH, and incubation times. For fluorinated compounds, verify fluorophore compatibility in fluorescence-based assays .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., ring-opened derivatives) that may interfere with activity measurements .

Q. What strategies mitigate toxicity risks during in vitro handling of this compound?

- Methodological Answer :

- Safety protocols : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential skin/eye irritation (GHS Category 2) .

- Waste disposal : Neutralize acidic/basic residues before disposal. Incineration (≥1000°C) ensures complete degradation of fluorinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.